Dicyclohexylamine: A Comprehensive Technical Guide
Dicyclohexylamine: A Comprehensive Technical Guide
CAS Number: 101-83-7
Abstract
This technical guide provides an in-depth overview of dicyclohexylamine (DCHA), a versatile secondary amine with significant industrial applications. The document details its chemical and physical properties, toxicological data, and key applications, including its roles as a corrosion inhibitor, a rubber vulcanization accelerator, and an intermediate in pharmaceutical synthesis. Detailed experimental protocols for its synthesis, analysis, and application-specific performance evaluation are provided. Furthermore, this guide includes visualizations of key chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Dicyclohexylamine (DCHA), with the chemical formula (C₆H₁₁)₂NH, is a colorless to pale yellow liquid with a characteristic amine odor[1]. It is a valuable intermediate in the synthesis of a wide range of chemicals due to its reactive secondary amine group. Its primary applications are found in the rubber industry as a vulcanization accelerator, in boilers and steam pipes as a corrosion inhibitor, and in the pharmaceutical sector as a resolving agent and synthetic intermediate[2][3]. This guide aims to consolidate the technical information on DCHA, providing a single point of reference for professionals working with this compound.
Properties of Dicyclohexylamine
The physical, chemical, and toxicological properties of dicyclohexylamine are summarized in the following tables for easy reference.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 101-83-7 | [1] |
| Molecular Formula | C₁₂H₂₃N | [1] |
| Molecular Weight | 181.32 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, fish-like amine odor | [1] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 256 °C | [1] |
| Density | 0.912 g/mL at 20 °C | |
| Vapor Pressure | 12 mmHg at 37.7 °C | |
| Flash Point | 96 °C (closed cup) | |
| Solubility | Sparingly soluble in water; soluble in most organic solvents | [2] |
| pKa | 10.4 (at 25 °C) |
Toxicological Properties
| Property | Value | Reference(s) |
| Oral LD₅₀ (Rat) | 200 - 373 mg/kg | |
| Dermal LD₅₀ (Rabbit) | 200 - 316 mg/kg | |
| Inhalation | May cause respiratory tract irritation, coughing, and shortness of breath. | |
| Skin Contact | Corrosive; causes severe skin burns and irritation. | |
| Eye Contact | Corrosive; causes severe eye damage. | |
| Sensitization | May cause skin sensitization. |
Synthesis of Dicyclohexylamine
Dicyclohexylamine can be synthesized through several routes, with the most common being the reductive amination of cyclohexanone.
Synthesis via Reductive Amination of Cyclohexanone
This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent. A detailed experimental protocol is provided below.
Materials and Reagents:
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Cyclohexanone
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Cyclohexylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (9.81 g, 0.1 mol) in 1,2-dichloroethane (100 mL).
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Amine Addition: Add cyclohexylamine (9.92 g, 0.1 mol) to the solution and stir for 20 minutes at room temperature to form the enamine intermediate.
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Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (27.5 g, 0.13 mol) to the stirred solution in portions over 30 minutes. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 3-5 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases. Ensure the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether (2 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
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Purification: Purify the crude product by vacuum distillation to obtain dicyclohexylamine as a colorless oil.
Applications of Dicyclohexylamine
Corrosion Inhibition
Dicyclohexylamine and its salts are effective volatile corrosion inhibitors (VCIs) for steel in acidic and humid environments. They function by adsorbing onto the metal surface and forming a protective film. The effectiveness of DCHA as a corrosion inhibitor can be evaluated using electrochemical techniques such as potentiodynamic polarization.
Materials and Equipment:
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Potentiostat
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Three-electrode electrochemical cell (working electrode: steel coupon, reference electrode: Ag/AgCl, counter electrode: platinum mesh)
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Corrosive medium (e.g., 3.5% NaCl solution)
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Dicyclohexylamine inhibitor solution of various concentrations
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Polishing papers and alumina slurry
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Deionized water and acetone
Procedure:
-
Working Electrode Preparation: Polish the steel coupon with successively finer grades of silicon carbide paper, followed by a final polish with alumina slurry to a mirror finish. Rinse with deionized water and acetone, then dry.
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Electrochemical Cell Setup: Assemble the three-electrode cell. Fill the cell with the corrosive medium containing the desired concentration of dicyclohexylamine. Immerse the prepared working electrode, reference electrode, and counter electrode in the solution.
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Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.
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Potentiodynamic Polarization Scan: Begin the scan at a potential of -250 mV versus the OCP and scan in the anodic direction to +250 mV versus the OCP at a scan rate of 0.167 mV/s.
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Data Analysis: Plot the resulting potential versus the logarithm of the current density. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot. The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(i₀ - i) / i₀] x 100 where i₀ and i are the corrosion current densities without and with the inhibitor, respectively.
Rubber Vulcanization
Dicyclohexylamine is a precursor in the synthesis of sulfenamide accelerators, such as N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS), which are used in the vulcanization of rubber[3][4]. These accelerators provide a delayed onset of cure (scorch safety) followed by a rapid vulcanization rate.
The general process involves compounding the rubber with sulfur, a dicyclohexylamine-based accelerator, activators (like zinc oxide and stearic acid), and other additives. The mixture is then heated to induce cross-linking of the polymer chains.
Pharmaceutical Applications
Dicyclohexylamine is employed in the pharmaceutical industry primarily as a resolving agent for the separation of racemic mixtures of acidic drugs[2]. Its basic nature allows it to form diastereomeric salts with chiral acids, which can then be separated by crystallization due to their different solubilities.
Analytical Methods
The purity of dicyclohexylamine and its concentration in various matrices can be determined using gas chromatography (GC).
Gas Chromatography (GC) Analysis
Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Wax for Volatile Amines and Diamines (25 m x 0.32 mm, 1.2 µm film thickness) or equivalent[5].
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of dicyclohexylamine in a suitable solvent (e.g., methanol or dichloromethane) at known concentrations.
-
Sample Preparation: Dissolve the sample containing dicyclohexylamine in the chosen solvent. If necessary, perform extraction and cleanup steps to remove interfering matrix components.
-
Injection: Inject the standard solutions and the sample solution into the gas chromatograph.
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Analysis: Identify the dicyclohexylamine peak in the chromatogram based on its retention time compared to the standards.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards versus their concentration. Determine the concentration of dicyclohexylamine in the sample from the calibration curve.
Safety and Handling
Dicyclohexylamine is a corrosive and toxic substance that requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store dicyclohexylamine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
Dicyclohexylamine is a commercially significant secondary amine with diverse applications. Its properties make it an effective corrosion inhibitor, a key component in rubber vulcanization accelerators, and a useful resolving agent in the pharmaceutical industry. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and professionals working with this compound. Proper safety precautions are paramount when handling dicyclohexylamine due to its corrosive and toxic nature.
References
- 1. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ohans.com [ohans.com]
- 3. lusida.com [lusida.com]
- 4. CN103102327A - Preparation method of rubber accelerator DZ (N,N-Dicyclohexyl-2-benzothiazolsulfene amide) - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
